molecular formula C11H11NS B7628707 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile

2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile

Cat. No. B7628707
M. Wt: 189.28 g/mol
InChI Key: HEDKXUWXLGLAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a member of the benzothiopyran family of compounds, which are known for their diverse range of biological activities. In

Scientific Research Applications

2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. It has also been investigated for its potential use as an antioxidant and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of several enzymes, including topoisomerase II and tyrosine kinases, which are involved in DNA replication and cell signaling, respectively.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of several types of cancer cells. It has also been shown to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile in lab experiments include its high purity and good yield, as well as its diverse range of biological activities. However, its limitations include its relatively high cost and the need for specialized equipment and expertise to synthesize and work with the compound.

Future Directions

For research on 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile include the development of new synthetic methods and the investigation of its potential applications in the treatment of various diseases, including cancer, fungal infections, and bacterial infections. Other potential areas of research include the development of new drug delivery systems and the investigation of the compound's potential as a diagnostic tool for cancer and other diseases.

Synthesis Methods

The synthesis of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile involves the reaction of 2-mercaptobenzoic acid with acetic anhydride, followed by the reaction of the resulting intermediate with acetonitrile. The reaction proceeds through a series of steps, including the formation of an intermediate thioester and the subsequent cyclization of the benzothiopyran ring. The final product is obtained in good yield and high purity, making it suitable for use in scientific research.

properties

IUPAC Name

2-(3,4-dihydro-2H-thiochromen-8-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10/h1,3-4H,2,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDKXUWXLGLAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)CC#N)SC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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